molecular formula C10H13NO2 B139412 Ethyl 4-(methylamino)benzoate CAS No. 10541-82-9

Ethyl 4-(methylamino)benzoate

Cat. No.: B139412
CAS No.: 10541-82-9
M. Wt: 179.22 g/mol
InChI Key: VHTKEUCWOHEYLB-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity and finds application as an ultraviolet filter in sunscreens .


Synthesis Analysis

A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The synthesis of ethyl p-aminobenzoate can be accomplished in a two-step process involving the reduction and esterification of p-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases .


Chemical Reactions Analysis

This compound is a compound useful in organic synthesis . It has been used in the synthesis of a novel azo compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm^3, a boiling point of 292.7±23.0 °C at 760 mmHg, and a molar refractivity of 52.3±0.3 cm^3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-(methylamino)benzoate is involved in various synthetic processes. For instance, the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, a compound potentially applicable in industry, uses ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as a starting material, highlighting the compound's utility in creating complex molecules (Qiao-yun, 2012).

  • Another study focused on the reaction of chlorimuron-ethyl with diazomethane, producing ethyl-2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl) N-methylamino] carbonyl] N-methylamino] sulfonyl] benzoate, among other products. This reaction demonstrates the complex interactions and products that can arise from reactions involving this compound (Choudhury & Dureja, 1996).

Biological and Medicinal Research

  • This compound derivatives have shown significant biological activity. For instance, ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) and its derivatives have been studied for their anti-juvenile hormone activities, which are important in controlling insect growth and development (Kuwano et al., 2008).

  • In silico screening has revealed that ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives possess promising nonlinear optical (NLO) properties, indicating potential applications in photonics and electronics (Kiven et al., 2023).

Additional Applications

  • The compound has been used in the study of molecular structures and bonding. For instance, hydrogen-bonded supramolecular structures involving this compound derivatives have been characterized, providing insights into molecular interactions and crystallography (Portilla et al., 2007).

  • Its derivatives have also been studied for their potential in materials science, such as in the creation of liquid crystalline polymorphisms, which are crucial for advanced materials and display technologies (Niezgoda & Galewski, 2013).

Safety and Hazards

Ethyl 4-(methylamino)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTKEUCWOHEYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312990
Record name ethyl 4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10541-82-9
Record name 10541-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl p-aminobenzoate (25.2 g), triethyl orthoformate (80 g) and trifluoroacetic acid (0.2 mL) is refluxed under heating for 3 hours. After cooling, the reaction mixture is concentrated in vacuo and the residue is subjected to azeotropic distillation with ethanol. The residue is suspended in ethanol (400 mL) and thereto is added sodium borohydride (23 g), and the mixture is refluxed under heating for 3 hours. After cooling, to the reaction mixture is added ethyl acetate and water. The mixture is stirred at room temperature for 1 day. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (Solvent; n-hexane:ethyl acetate=4:1) to give ethyl 4-(methylamino)benzoate (12.7 g, yield; 46%) as a pale yellow amorphous powder. MS (APCI) m/z: 180 [M+H]+
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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